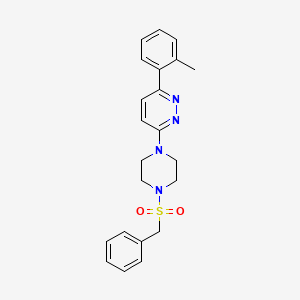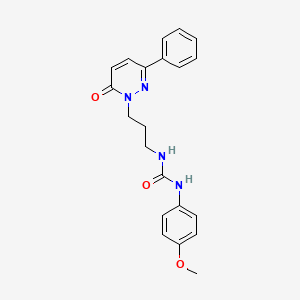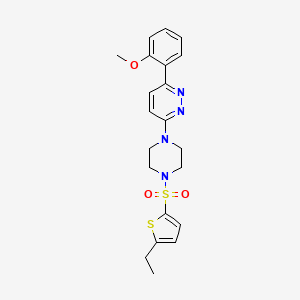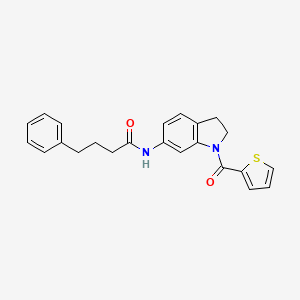
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Vue d'ensemble
Description
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine, also known as BCTP, is a chemical compound that has shown potential in scientific research applications.
Mécanisme D'action
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine acts as a competitive antagonist of mGluR5 by binding to the receptor's allosteric site. This prevents the receptor from being activated by glutamate, a neurotransmitter that normally binds to mGluR5 and triggers downstream signaling pathways. By blocking mGluR5 activity, this compound can modulate various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce anxiety-like behavior and improve cognitive function in mice. It has also been shown to have analgesic effects in rats, suggesting its potential as a pain medication. However, further studies are needed to fully understand the range of effects that this compound can have on different physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor without affecting other receptors, which can be important for studying the role of mGluR5 in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other mGluR5 antagonists. This can make it more difficult to achieve the desired level of receptor blockade in some experiments.
Orientations Futures
There are several future directions for research on 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders that are associated with mGluR5 dysregulation, such as autism, schizophrenia, and addiction. Another area of interest is its potential as a tool for studying the role of mGluR5 in various physiological processes, such as pain perception and learning and memory. Additionally, further studies are needed to fully understand the range of effects that this compound can have on different physiological processes and to optimize its potency and selectivity as an mGluR5 antagonist.
In conclusion, this compound is a promising chemical compound that has shown potential in scientific research applications. Its selectivity for mGluR5 makes it a valuable tool for studying the role of this receptor in various physiological processes, and its potential as a therapeutic agent for neurological and psychiatric disorders warrants further investigation.
Applications De Recherche Scientifique
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been studied for its potential as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes such as learning, memory, and pain perception. This compound has been shown to selectively block the activity of mGluR5 without affecting other receptors, making it a valuable tool in studying the role of mGluR5 in various physiological processes.
Propriétés
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-18-7-5-6-10-20(18)21-11-12-22(24-23-21)25-13-15-26(16-14-25)29(27,28)17-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOFVUTLPOGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3202766.png)
![N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3202772.png)
![2,5-diethoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3202779.png)
![N-(4-(N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B3202786.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)ethanone](/img/structure/B3202792.png)
![6-(4-((4-Phenoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3202801.png)



![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B3202852.png)

![N-(4-bromo-3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3202860.png)

